(S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound featuring a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoromethyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Benzyl halides, trifluoromethyl sulfonates, and other nucleophiles.
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-benzylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-benzyl-1-methylpyrrolidine: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-benzyl-1-(trifluoromethyl)piperidine:
Uniqueness
(S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15F3N2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
(3S)-N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)17-7-6-11(9-17)16-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |
InChI Key |
DJASPQRBHLADQV-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1NCC2=CC=CC=C2)C(F)(F)F |
Canonical SMILES |
C1CN(CC1NCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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